molecular formula C8H8BF3O3 B1451871 4-(2,2,2-Trifluoroethoxy)phenylboronic acid CAS No. 886536-37-4

4-(2,2,2-Trifluoroethoxy)phenylboronic acid

Cat. No.: B1451871
CAS No.: 886536-37-4
M. Wt: 219.96 g/mol
InChI Key: DWRAMTYYMNLVBD-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O3 and its molecular weight is 219.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific context of its use.

Action Environment

The action of 4-(2,2,2-Trifluoroethoxy)phenylboronic acid can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, it’s important to avoid dust formation as it may cause skin and eye irritation, and respiratory discomfort .

Biochemical Analysis

Biochemical Properties

4-(2,2,2-Trifluoroethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are crucial intermediates in the synthesis of complex organic molecules. The compound interacts with enzymes such as lactate dehydrogenase and proteins involved in cellular metabolism. The nature of these interactions often involves the formation of reversible covalent bonds with diols and other hydroxyl-containing biomolecules, facilitating various biochemical transformations .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of certain enzymes, leading to altered metabolic flux and changes in metabolite levels. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. This binding often involves the formation of covalent bonds with specific amino acid residues, leading to changes in enzyme conformation and function. The compound can also interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions are critical for understanding the compound’s role in various biochemical pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lactate dehydrogenase and other dehydrogenases, influencing metabolic flux and metabolite levels. The compound can also affect the activity of cofactors such as NADH and NADPH, further modulating cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence cellular respiration and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

[4-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRAMTYYMNLVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655550
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886536-37-4
Record name [4-(2,2,2-Trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,2,2-Trifluoroethoxy)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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